![molecular formula C23H18ClFN2O3S B2674129 3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methoxybenzyl)quinolin-4-amine CAS No. 895642-58-7](/img/structure/B2674129.png)
3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methoxybenzyl)quinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methoxybenzyl)quinolin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of quinoline derivatives and has been found to exhibit significant biological activity. In
Scientific Research Applications
- Antifungal Properties : Computational studies have shown that this compound interacts favorably with fungal proteins . Experimental validation is essential to explore its antifungal potential.
- Mesophase Behavior : The presence of both aromatic and aliphatic moieties suggests that this compound could exhibit liquid crystalline behavior . Researchers study its mesophase textures and stability.
- Sulfonyl Chloride Reagents : The 4-chlorobenzylsulfonyl chloride moiety serves as a versatile building block in organic synthesis. It can be used for functional group transformations, such as sulfonamide formation or peptide coupling .
- Tert-Butylamine Derivatives : By modifying the amine group, researchers can create novel derivatives with diverse properties .
- Doebner–von Miller Reaction : Researchers can synthesize 2-methylquinoline derivatives using this efficient method . Investigate the feasibility of incorporating this compound into such synthetic routes.
Antimicrobial Activity
Materials Science and Liquid Crystals
Organic Synthesis and Building Blocks
Heterocyclic Chemistry and Synthetic Routes
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-30-18-7-2-15(3-8-18)13-27-23-20-12-17(25)6-11-21(20)26-14-22(23)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEBTVLAURYJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methoxybenzyl)quinolin-4-amine |
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